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Introduction
Carotegrast methyl, an oral small-molecule α4-integrin antagonist, is an emerging therapeutic

agent for the treatment of moderately active ulcerative colitis (UC), a form of inflammatory

bowel disease (IBD).[1][2] It functions by inhibiting the interaction of α4β1 and α4β7 integrins

on leukocytes with their corresponding endothelial ligands, VCAM-1 and MAdCAM-1, thereby

impeding the migration of inflammatory cells into the gastrointestinal tissue.[1][3][4]

Carotegrast methyl has been approved in Japan for the induction of remission in patients with

moderately active UC who have had an inadequate response to 5-aminosalicylic acid (5-ASA)

therapy.

Important Note on Combination Therapy: A comprehensive review of the current scientific

literature reveals a notable absence of published clinical trial data regarding the efficacy and

safety of carotegrast methyl when used in combination with other IBD treatments, such as

biologics (e.g., anti-TNFα agents, vedolizumab), immunomodulators (e.g., azathioprine), or

Janus kinase (JAK) inhibitors. The following application notes and protocols are therefore

based on the available data for carotegrast methyl as a monotherapy for the induction of

remission.
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The following tables summarize the quantitative data from a pivotal Phase 3 clinical trial and

real-world observational studies on the efficacy and safety of carotegrast methyl in patients

with moderately active ulcerative colitis.

Table 1: Efficacy of Carotegrast Methyl in a Phase 3 Randomized Controlled Trial

(NCT03531892) at Week 8

Outcome
Measure

Carotegrast
Methyl (960
mg TID, n=102)

Placebo
(n=101)

Odds Ratio
(95% CI)

p-value

Clinical

Response
45% 21% 3.30 (1.73–6.29) 0.00028

Clinical

Remission
27% 11% 3.14 (1.42–6.96) 0.0049

Symptomatic

Remission
30% 15% 2.45 (1.19–5.02) 0.015

Endoscopic

Improvement
47% 24% 2.87 (1.54–5.35) 0.00084

Endoscopic

Remission
29% 13% 2.75 (1.29–5.85) 0.0086

TID: three times a day; CI: Confidence Interval.

Table 2: Safety Profile of Carotegrast Methyl in a Phase 3 Randomized Controlled Trial

(NCT03531892) over 24 Weeks
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Adverse Event Carotegrast Methyl (n=102) Placebo (n=101)

Any Adverse Event 38% 39%

Most Common AE:

Nasopharyngitis
10% 11%

Serious Adverse Events
1% (anal abscess, unrelated to

study drug)
0%

Adverse Events Leading to

Discontinuation
11.1% (in a real-world study) N/A

Data presented as the percentage of patients experiencing the event.

Table 3: Efficacy of Carotegrast Methyl in Real-World Studies

Study Type Number of Patients Key Efficacy Outcome(s)

Prospective Cohort Study 50

45% clinical remission at week

8; 52% clinical remission at

week 24 (for those continuing

treatment).

Multicenter Retrospective

Cohort Study
62

48.4% clinical remission at

time of discontinuation.

Single-Center Retrospective

Study
14

64% endoscopic improvement;

57% endoscopic remission

(median treatment duration 8

weeks).

Signaling Pathway
The therapeutic effect of carotegrast methyl is achieved through the inhibition of leukocyte

trafficking to the inflamed intestine. The diagram below illustrates this signaling pathway.
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Caption: Mechanism of action of carotegrast methyl.

Experimental Protocols
The following is a detailed protocol based on the methodology of the Phase 3, multicenter,

randomized, double-blind, placebo-controlled clinical trial (NCT03531892) for carotegrast
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methyl in patients with moderately active ulcerative colitis.

1. Study Objectives

Primary Objective: To evaluate the efficacy of AJM300 (carotegrast methyl) compared to

placebo in inducing a clinical response at Week 8.

Secondary Objectives: To assess other efficacy endpoints including clinical remission,

symptomatic remission, and endoscopic improvement/remission. To evaluate the safety and

tolerability of AJM300.

2. Study Design

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Phases:

Treatment Phase (8 weeks): Patients randomized to receive either AJM300 or placebo.

Extension Phase (up to 16 additional weeks): Patients who did not achieve endoscopic

remission or cessation of rectal bleeding at Week 8 could continue their assigned

treatment.

Open-Label Re-treatment Phase: For patients who relapsed after achieving remission with

AJM300.

3. Patient Population

Inclusion Criteria:

Age: 20-75 years.

Diagnosis: Established diagnosis of ulcerative colitis.

Disease Activity: Moderately active UC, defined by a Mayo Clinic Score of 6-10.

Endoscopic Evidence: Mayo endoscopic subscore of ≥2.
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Rectal Bleeding: Rectal bleeding subscore of ≥1.

Prior Treatment: Inadequate response or intolerance to oral 5-aminosalicylic acid

(mesalazine).

Exclusion Criteria:

Severe UC or imminent need for surgery.

Use of corticosteroids, biologics, or immunomodulators within a specified washout period.

History of major surgery of the gastrointestinal tract.

Presence of an active infection.

4. Treatment Regimen

Investigational Drug: Carotegrast methyl (AJM300) 960 mg.

Control: Matching placebo.

Administration: Oral, three times daily, after meals.

Duration: 8 weeks for the primary analysis, with a possible extension up to a total of 24

weeks.

5. Randomization and Blinding

Allocation Ratio: 1:1 (AJM300:Placebo).

Method: Centralized dynamic allocation using a minimization method.

Stratification Factors: Mayo Clinic score (6-7 vs. 8-10), prior use of

corticosteroids/biologics/immunosuppressants (yes/no), duration of current induction therapy

(<4 weeks vs. ≥4 weeks).

Blinding: Quadruple-blinding (patient, investigator, site staff, sponsor).

6. Efficacy and Safety Assessments
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Efficacy Assessments:

Mayo Clinic Score: Assessed at baseline, Week 8, and other specified time points. The

score comprises four components: stool frequency, rectal bleeding, physician's global

assessment, and endoscopic findings.

Endoscopy: Performed at baseline and Week 8.

Primary Endpoint Definition:

Clinical Response at Week 8: Defined as a reduction in Mayo score of ≥30% and ≥3 points

from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or a rectal

bleeding subscore of 0 or 1, and an endoscopic subscore of ≤1.

Safety Assessments:

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

Vital signs.

12-lead electrocardiograms (ECGs).

Laboratory tests (hematology, serum chemistry, urinalysis).

7. Statistical Analysis

Analysis Set: Full Analysis Set (FAS), including all randomized patients who received at least

one dose of the study drug.

Primary Endpoint Analysis: The proportion of patients with a clinical response at Week 8 was

compared between the AJM300 and placebo groups using a chi-squared test. An odds ratio

and its 95% confidence interval were calculated.

Secondary Endpoint Analysis: Proportions for binary endpoints were compared using the chi-

squared test. Continuous variables were analyzed using appropriate parametric or non-

parametric tests.
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Experimental Workflow Diagram
The following diagram outlines the workflow of the Phase 3 clinical trial for carotegrast methyl.

Patient Screening

Inclusion/Exclusion Criteria Met?
- Moderate UC (Mayo 6-10)

- Inadequate response to 5-ASA

Randomization (1:1)

Yes

End of Treatment Phase

No

Placebo TID for 8 Weeks Carotegrast Methyl 960mg TID for 8 Weeks

Week 8 Assessment
(Primary Endpoint: Clinical Response)

Endoscopic Remission or
No Rectal Bleeding?

Yes

Continue Assigned Treatment
(up to 16 more weeks)

No

Final Assessment
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Caption: Workflow of the Phase 3 clinical trial of carotegrast methyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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